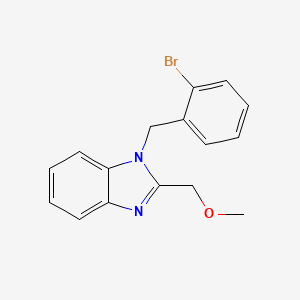
5-丁基-4-(甲氧基乙酰)-1-(3-甲基苯基)-2-哌嗪酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions, starting from basic piperazine or its analogs and incorporating various functional groups through reactions such as alkylation, acylation, and condensation. For example, compounds similar to the one , with methoxyphenyl and piperazine structures, have been synthesized by cyclocondensation reactions and modifications of pre-existing piperazine frameworks to introduce specific functional groups that impart desired biological activities (Zhang et al., 2007).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by X-ray crystallography, NMR (nuclear magnetic resonance), and IR (infrared) spectroscopy. These methods provide insights into the arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule. For instance, structural characterization of related compounds has been done using single crystal X-ray diffraction, revealing details about the crystal system, space group, and molecular conformation (Kumara et al., 2017).
科学研究应用
血清素受体亲和性
多项研究重点关注与 5-丁基-4-(甲氧基乙酰)-1-(3-甲基苯基)-2-哌嗪酮结构相关的化合物,重点研究它们对血清素受体,特别是 5-HT1A 受体的亲和性。例如,1-(2-甲氧基苯基)-4-[4-(2-邻苯二甲酰亚胺)丁基]哌嗪(NAN-190)已被探索其作为 5-HT1A 血清素拮抗剂的特性,显示出对 5-HT1A 的高亲和力和选择性,高于其他受体,这表明其在神经精神疾病研究和治疗中的潜在用途 (Raghupathi 等,1991).
抗菌活性
对哌嗪衍生物的研究,例如新型 1,2,4-三唑衍生物的合成,表明了潜在的抗菌活性。这些化合物对各种测试微生物表现出良好至中等的活性,表明在开发新型抗菌剂方面具有可能的应用 (Bektaş 等,2010).
抗炎和镇痛剂
已合成并评估了衍生自维斯那酮和凯林酮的化合物,这些化合物可能与 5-丁基-4-(甲氧基乙酰)-1-(3-甲基苯基)-2-哌嗪酮具有结构相似性,以了解其抗炎和镇痛特性。发现这些化合物以显着的选择性和功效抑制 COX-1/COX-2,突出了它们作为炎症和疼痛管理的新型治疗剂的潜力 (Abu‐Hashem 等,2020).
神经受体成像
开发用于 5-HT1A 神经受体成像的大环附着 1-(2-甲氧基苯基)哌嗪衍生物,证明了此类化合物在增强与情绪和焦虑症相关的神经受体的可视化中的应用。这些研究对于神经系统疾病的管理和治疗至关重要,提供了对大脑血清素能系统的更深入理解 (Hazari 等,2016).
属性
IUPAC Name |
5-butyl-4-(2-methoxyacetyl)-1-(3-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-4-5-8-16-11-19(15-9-6-7-14(2)10-15)17(21)12-20(16)18(22)13-23-3/h6-7,9-10,16H,4-5,8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKJMORXFSGVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)COC)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-4-(methoxyacetyl)-1-(3-methylphenyl)-2-piperazinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)
![N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5553570.png)


![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)







![5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5553625.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidine](/img/structure/B5553637.png)